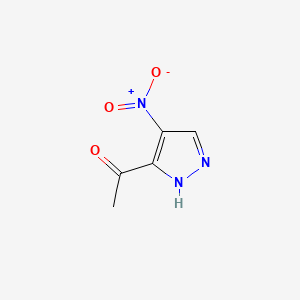

![molecular formula C16H11F3N8O B2375397 3-(1H-tetrazol-1-yl)-N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzamide CAS No. 2034374-14-4](/img/structure/B2375397.png)

3-(1H-tetrazol-1-yl)-N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

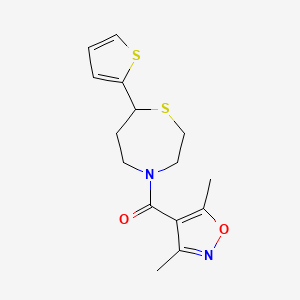

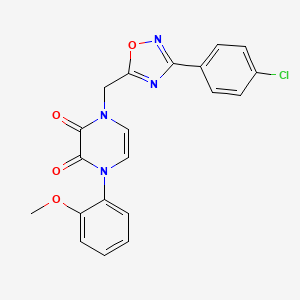

The compound “3-(1H-tetrazol-1-yl)-N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzamide” is a novel chemotype based on a [1,2,4]triazolo[4,3-a]pyridine scaffold . This compound was identified from a structure-based virtual screen made on IDO1 active site . It has been found to have sub-micromolar potency, high metabolic stability, and selectivity over TDO and CYP enzymes .

Molecular Structure Analysis

The molecular structure of this compound is based on a [1,2,4]triazolo[4,3-a]pyridine scaffold . This scaffold is underexploited among the heme binding moieties . The ability of hydrogen bond accepting and donating characteristics makes this core a much précised pharmacophore with a bioactive profile, as it can make specific interactions with different target receptors .Chemical Reactions Analysis

The compound has been found to have excellent in vitro metabolic stability . It has been used as a structural optimization platform for the design and development of more selective and potent anticancer molecules .Scientific Research Applications

Heterocyclic Compound Synthesis

Research has shown that enaminones can react with aminoheterocycles, including amino-1H-triazole, to yield derivatives that include triazolo[1,5-a]pyrimidines, demonstrating the utility of these compounds in synthesizing complex heterocyclic structures with potential biological activity (Almazroa, Elnagdi, & El‐Din, 2004). Similarly, aminothiazoles have been used to create novel pyrazolo[1,5-a]pyrimidine and 1,2,4-triazolo[1,5-a]pyrimidine derivatives incorporating a thiazolo[3,2-a]benzimidazole moiety, highlighting the versatility of such compounds in generating new molecules with potential antimicrobial effects (Abdel‐Aziz, Hamdy, Fakhr, & Farag, 2008).

Antimicrobial and Antifungal Activities

Compounds derived from similar chemical reactions have been evaluated for their antimicrobial and antifungal properties, suggesting a potential area of application for 3-(1H-tetrazol-1-yl)-N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzamide in the development of new antimicrobial agents (Abunada, Hassaneen, Kandile, & Miqdad, 2008).

Biochemical and Insecticidal Research

The synthesis and characterization of heterocyclic compounds incorporating the trifluoromethyl moiety have been conducted, with some studies evaluating the biochemical impacts and potential insecticidal activities against agricultural pests, suggesting an avenue for research into pest control applications (Soliman, Abd El Salam, Fadda, & Abdelmotaal, 2020).

Molecular Docking and In Vitro Screening

Furthermore, novel pyridine and fused pyridine derivatives, closely related to the compound of interest, have been prepared and subjected to molecular docking screenings towards various proteins, indicating their potential in drug discovery and as candidates for antimicrobial and antioxidant activities (Flefel, El-Sofany, El-Shahat, Naqvi, & Assirey, 2018).

Mechanism of Action

Future Directions

Properties

IUPAC Name |

3-(tetrazol-1-yl)-N-[[8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11F3N8O/c17-16(18,19)12-5-2-6-26-13(22-23-14(12)26)8-20-15(28)10-3-1-4-11(7-10)27-9-21-24-25-27/h1-7,9H,8H2,(H,20,28) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNFBPDCHSJJKPO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N2C=NN=N2)C(=O)NCC3=NN=C4N3C=CC=C4C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11F3N8O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-Chloro-4-methyl-2-[4-(phenoxyacetyl)piperazin-1-yl]-1,3-benzothiazole](/img/structure/B2375324.png)

![[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]-(5-pyridin-3-yl-1,2-oxazol-3-yl)methanone](/img/structure/B2375325.png)

![4-[3-[(2-Methylpyridin-4-yl)oxymethyl]piperidin-1-yl]-5,6,7,8-tetrahydroquinazoline](/img/structure/B2375332.png)

![Ethyl 4-((4-((6-ethoxybenzo[d]thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate](/img/structure/B2375335.png)

![N-(2,4-difluorophenyl)-2-((1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2375336.png)